![molecular formula C9H8F3N3 B2496889 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 257862-49-0](/img/structure/B2496889.png)
3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring, which is a six-membered ring with alternating double and single bonds and one nitrogen atom. Attached to this ring would be a dimethylamino group, a trifluoromethyl group, and a carbonitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. Some general properties of pyridines and their derivatives include a strong, unpleasant odor, and they are often colorless, although some derivatives can be yellow .Scientific Research Applications
- 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Medicinal chemists use it to create novel pharmaceuticals, especially those targeting central nervous system disorders or inflammation .
- The compound’s cyano group (CN) makes it valuable in designing agrochemicals and pesticides. Researchers explore its potential as a herbicide, fungicide, or insecticide. The trifluoromethyl moiety can enhance the bioactivity and selectivity of these compounds .
- Fluorinated molecules play a crucial role in materials science. Researchers use 3-(trifluoromethyl)pyridine-2-carbonitrile as a precursor to synthesize fluorinated polymers, coatings, and functional materials. These materials often exhibit improved thermal stability, hydrophobicity, and chemical resistance .
- The pyridine ring in this compound can coordinate with transition metals, making it useful in catalytic reactions. Researchers explore its application in cross-coupling reactions, C-H functionalization, and other transformations. The trifluoromethyl group can influence reaction selectivity and efficiency .
- Scientists utilize the unique properties of fluorinated compounds for designing fluorescent probes and sensors3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile can serve as a fluorophore or a component in molecular probes for detecting specific analytes (e.g., metal ions, pH changes, or enzyme activity) .
- The electron-withdrawing nature of the trifluoromethyl group makes this compound an interesting ligand in coordination chemistry. It can stabilize metal complexes and influence their reactivity. Researchers investigate its role in catalysis and supramolecular assemblies .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Fluorinated Building Blocks for Materials Science
Transition-Metal-Catalyzed Reactions
Fluorescent Probes and Sensors
Electron-Deficient Ligands in Coordination Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYACOYYXLDLBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.